molecular formula C14H13N3O2S B13101844 2-Methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

2-Methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B13101844
M. Wt: 287.34 g/mol
InChI Key: ZXONEFJEZHJTBY-UHFFFAOYSA-N
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Description

2-Methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is a useful research compound. Its molecular formula is C14H13N3O2S and its molecular weight is 287.34 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

2-methyl-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C14H13N3O2S/c1-10-3-5-12(6-4-10)20(18,19)17-8-7-13-14(17)15-9-11(2)16-13/h3-9H,1-2H3

InChI Key

ZXONEFJEZHJTBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=CN=C32)C

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Methyl 5 Tosyl 5h Pyrrolo 2,3 B Pyrazine

Electrophilic Aromatic Substitution Reactions on the Pyrrolo[2,3-b]pyrazine Core

The pyrrolo[2,3-b]pyrazine system presents a nuanced landscape for electrophilic aromatic substitution. The pyrazine (B50134) ring is inherently electron-deficient due to the presence of two nitrogen atoms, making it generally resistant to attack by electrophiles, particularly under acidic conditions where the nitrogen atoms would be protonated, further deactivating the ring. thieme-connect.deslideshare.net Conversely, the fused pyrrole (B145914) ring is electron-rich and thus the preferred site for electrophilic attack.

The presence of the strongly electron-withdrawing 5-tosyl group significantly deactivates the entire heterocyclic nucleus towards electrophilic substitution. However, the electron-donating nature of the 2-methyl group can partially counteract this deactivation, directing electrophiles to specific positions on the pyrrole ring. Theoretical studies and reactivity patterns of similar heterocyclic systems suggest that electrophilic attack is most likely to occur at the C3 position of the pyrrolo[2,3-b]pyrazine core, which is ortho to the methyl group and part of the electron-rich pyrrole moiety.

Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation on the pyrrolo[2,3-b]pyrazine core are challenging due to the deactivating effect of the pyrazine ring and the tosyl group. thieme-connect.de Successful substitutions often require carefully optimized conditions or the use of more reactive N-oxide derivatives to enhance the electron density of the ring system. thieme-connect.de For instance, regioselective bromination of related pyrrolo[1,2-a]quinoxalines has been achieved, suggesting that halogenation of the pyrrole ring in 2-Methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is feasible under specific conditions. nih.gov

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
ReactionPredicted Major ProductRationale
Bromination (e.g., with NBS)3-Bromo-2-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazineThe C3 position is activated by the 2-methyl group and is the most electron-rich site in the pyrrole ring.
Nitration (e.g., with HNO3/H2SO4)Low yield or no reactionHarsh acidic conditions and strong deactivation by the pyrazine and tosyl groups are likely to inhibit the reaction.
Friedel-Crafts Acylation (e.g., with AcCl/AlCl3)Low yield or no reactionThe Lewis acid catalyst is likely to coordinate with the basic nitrogen atoms of the pyrazine ring, further deactivating the system.

Nucleophilic Substitution Reactions, Including Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyrazine ring makes the pyrrolo[2,3-b]pyrazine scaffold susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms. Halogenated derivatives of pyrrolo[2,3-b]pyrazine are known to undergo nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles. While this compound itself does not possess a suitable leaving group for a typical SNAr reaction on the core, its derivatives can be strategically functionalized for such transformations.

For instance, if a halogen were introduced at the C6 or C7 position of the pyrazine ring, it would be susceptible to displacement by nucleophiles such as amines, alkoxides, or thiolates. The rate of these reactions would be enhanced by the electron-withdrawing nature of the fused pyrrole ring and the tosyl group.

Direct displacement of a hydrogen atom via nucleophilic attack is less common but can occur under specific conditions with strong nucleophiles. thieme-connect.de The presence of the methyl group at the C2 position may slightly influence the regioselectivity of such reactions.

Oxidation and Reduction Pathways of the Heterocyclic System

The oxidation and reduction of the this compound system can proceed through various pathways, depending on the reagents and reaction conditions. The pyrazine ring is generally more susceptible to reduction, while the electron-rich pyrrole ring is more prone to oxidation.

Oxidation: The pyrrole ring can be oxidized under certain conditions, potentially leading to ring-opened products or the formation of oxo-derivatives. However, the pyrazine ring is relatively stable to oxidation. um.edu.my The use of specific oxidizing agents can lead to the formation of N-oxides at one or both of the pyrazine nitrogen atoms. um.edu.my These N-oxides are valuable intermediates as they can activate the pyrazine ring towards both electrophilic and nucleophilic substitution.

Reduction: The pyrazine moiety can be reduced to a dihydropyrazine (B8608421) or a piperazine (B1678402) derivative. um.edu.my Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) in the presence of a catalyst can effect the reduction of the pyrazine ring. The tosyl group is generally stable to these reducing conditions. The selective reduction of the pyrazine ring while leaving the pyrrole ring intact is a common transformation in related heterocyclic systems.

Strategic Functional Group Interconversions on the Pyrrolo[2,3-b]pyrazine Nucleus

Functional group interconversions are essential for the diversification of the this compound scaffold. ub.eduyoutube.comimperial.ac.uk Beyond the transformations of the core heterocyclic system, the methyl and tosyl groups offer opportunities for further chemical modifications.

The 2-methyl group can potentially be functionalized through free-radical halogenation followed by nucleophilic substitution to introduce a variety of functional groups at the benzylic-like position. Alternatively, the methyl group can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further synthetic elaborations.

The tosyl group, while primarily serving as a protecting group, can also be a site for chemical modification, although this is less common. More strategically, the interconversion of other functional groups introduced onto the pyrrolo[2,3-b]pyrazine nucleus, such as those arising from electrophilic or nucleophilic substitution reactions, allows for the synthesis of a diverse library of compounds.

Regioselectivity and Stereoselectivity in Chemical Transformations of the Scaffold

Regioselectivity: As discussed in the context of electrophilic substitution, the inherent electronic properties of the pyrrolo[2,3-b]pyrazine ring system, along with the directing effects of the substituents, play a crucial role in determining the regioselectivity of reactions. nih.gov Electrophilic attack is predicted to favor the C3 position. In nucleophilic substitution reactions on halogenated derivatives, the position of the halogen will dictate the site of reaction. The regioselectivity of metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, would also be dependent on the position of a pre-installed halide or triflate.

Stereoselectivity: For reactions that introduce new stereocenters, the planar nature of the aromatic pyrrolo[2,3-b]pyrazine core means that reactions at the ring itself will not directly generate stereoisomers unless a chiral reagent or catalyst is employed. However, if functional groups on the scaffold undergo reactions that create stereocenters, the steric bulk of the heterocyclic system may influence the stereochemical outcome. For instance, in the reduction of a ketone substituent, the approach of the reducing agent could be directed by the heterocyclic framework, potentially leading to a preferred stereoisomer.

Selective Cleavage and Derivatization of the 5-Tosyl Group

The 5-tosyl group in this compound serves as a protecting group for the pyrrole nitrogen. Its removal, or "detosylation," is a key step in many synthetic sequences to yield the free N-H pyrrolo[2,3-b]pyrazine. A variety of methods have been developed for the cleavage of N-tosyl groups from indoles and other heterocyclic compounds, and these are generally applicable to the target molecule. researchgate.netresearchgate.netacs.orglookchem.com

Common methods for N-detosylation include:

Basic Hydrolysis: Treatment with strong bases like sodium hydroxide (B78521) or potassium hydroxide in alcoholic solvents can effect the cleavage of the tosyl group. acs.org

Reductive Cleavage: Reagents such as sodium naphthalenide or magnesium in methanol (B129727) can reductively cleave the N-S bond. fiu.edu

Acidic Hydrolysis: Strong acids like HBr or H2SO4 can also be used, although these harsh conditions may not be compatible with other functional groups in the molecule. lookchem.com

Mild Basic Conditions: Milder reagents like cesium carbonate in a mixture of THF and methanol have been shown to be effective for the detosylation of sensitive indole (B1671886) derivatives. researchgate.net

Table 2: Common Methods for N-Detosylation
ReagentConditionsAdvantagesDisadvantages
KOH/MeOHRefluxInexpensive and readily available reagents.Harsh conditions may not be suitable for sensitive substrates.
Mg/MeOHRoom TemperatureMild conditions.May require careful control of the reaction.
Cs2CO3/THF-MeOHRoom Temperature to RefluxVery mild and efficient for a wide range of substrates. researchgate.netCesium carbonate is more expensive than other bases.
Sodium Naphthalenide/THFLow TemperatureHighly efficient reductive cleavage. fiu.eduRequires the preparation of the reagent and inert atmosphere conditions.

Derivatization of the 5-tosyl group itself is not a common synthetic strategy, as its primary role is that of a protecting group to be removed.

Chemical Behavior and Potential Reactivity of the 2-Methyl Substituent

The 2-methyl group on the pyrrolo[2,3-b]pyrazine core exhibits reactivity typical of a methyl group attached to a heteroaromatic ring. Its protons are weakly acidic and can be removed by a strong base to generate a carbanion. This anion can then react with various electrophiles, allowing for the elongation of the carbon chain or the introduction of new functional groups.

Recent research has demonstrated the C-alkylation of methyl groups on N-heteroaromatic compounds, including pyrazines, using alcohols in the presence of an iridium catalyst. organic-chemistry.org This methodology could potentially be applied to this compound to introduce larger alkyl groups at the 2-position.

Furthermore, the methyl group can undergo oxidation to a formyl or carboxyl group under appropriate conditions. These transformations provide a synthetic handle for further modifications, such as the formation of amides, esters, or other derivatives. The methyl group can also undergo free-radical halogenation, typically with N-bromosuccinimide (NBS), to form a halomethyl derivative, which is a versatile intermediate for nucleophilic substitution reactions.

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 5 Tosyl 5h Pyrrolo 2,3 B Pyrazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon (¹³C) atoms within the molecular structure of 2-Methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolo[2,3-b]pyrazine core, the methyl group at the 2-position, and the tosyl group. The aromatic protons of the tosyl group would typically appear as two doublets in the downfield region (around 7.0-8.0 ppm) due to their ortho and meta positions relative to the sulfonyl group. The protons on the pyrrolo[2,3-b]pyrazine core would also resonate in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing nature of the tosyl group and the electronic environment of the heterocyclic system. The methyl group attached to the pyrazine (B50134) ring would likely appear as a singlet in the upfield region (around 2.5 ppm), and the methyl group of the tosyl moiety would also present as a singlet, typically around 2.4 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each carbon atom in the molecule. The carbon atoms of the pyrrolo[2,3-b]pyrazine core would be found in the aromatic region of the spectrum. The methyl carbon at the 2-position would resonate at a higher field. The carbons of the tosyl group, including the methyl carbon and the aromatic carbons, would also be clearly identifiable.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for definitively assigning the proton and carbon signals by identifying proton-proton and proton-carbon correlations, respectively.

Illustrative ¹H NMR Data for a Related Compound

While specific data for the title compound is not available, the following table provides a hypothetical ¹H NMR data set based on the expected chemical shifts for the key structural motifs.

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic (Tosyl)7.8 - 8.0Doublet8.0
Aromatic (Tosyl)7.2 - 7.4Doublet8.0
Aromatic (Pyrrolo[2,3-b]pyrazine)7.5 - 8.5Multiplet-
Methyl (C2-CH₃)~2.5Singlet-
Methyl (Tosyl-CH₃)~2.4Singlet-

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which allows for the confirmation of its elemental formula (C₁₄H₁₃N₃O₂S).

Electron ionization (EI) or electrospray ionization (ESI) techniques would be used to generate the molecular ion and its fragments. The fragmentation pattern would be expected to show characteristic losses. A primary fragmentation pathway would likely involve the cleavage of the bond between the pyrrolo[2,3-b]pyrazine nitrogen and the sulfur atom of the tosyl group, leading to the formation of a tosyl radical (m/z 155) and a 2-methyl-5H-pyrrolo[2,3-b]pyrazin-5-yl cation, or vice versa. Further fragmentation of the pyrrolo[2,3-b]pyrazine core would also be observed.

Expected Mass Spectrometry Data

Technique Expected m/z Value Interpretation
HRMS[M+H]⁺Precise mass of the protonated molecule
ESI-MS/MS[M+H]⁺Molecular ion
VariesFragments corresponding to the loss of the tosyl group, methyl group, etc.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the various functional groups. The sulfonyl group (SO₂) of the tosyl moiety would show strong asymmetric and symmetric stretching vibrations, typically in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The aromatic C-H stretching vibrations of both the tosyl group and the pyrrolo[2,3-b]pyrazine core would appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings would be observed in the 1600-1400 cm⁻¹ region. The C-N stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring stretching vibrations would be expected to produce strong signals in the Raman spectrum.

Expected Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
C=C, C=N (Aromatic)Stretching1600 - 1400
Sulfonyl (SO₂)Asymmetric Stretching1350 - 1300
Sulfonyl (SO₂)Symmetric Stretching1160 - 1120
C-SStretching800 - 600

Electronic Spectroscopy (UV-Vis) for Chromophoric Characterization

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophoric system.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic pyrrolo[2,3-b]pyrazine core and the tosyl group. The extended conjugation of the fused heterocyclic system would likely result in absorptions at longer wavelengths compared to the individual pyrrole (B145914) and pyrazine rings. The presence of the tosyl group may cause a slight shift in the absorption maxima. The spectrum would be recorded in a suitable solvent, such as ethanol or acetonitrile, and the wavelengths of maximum absorbance (λ_max) and the corresponding molar absorptivities (ε) would be determined.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide a wealth of structural information.

Hypothetical Crystallographic Data

Parameter Description
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic)
Space GroupThe symmetry of the crystal lattice
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ)
Bond Lengths (Å)Precise distances between bonded atoms
Bond Angles (°)Angles between adjacent bonds
Torsion Angles (°)Dihedral angles describing the conformation of the molecule

Theoretical and Computational Investigations of 2 Methyl 5 Tosyl 5h Pyrrolo 2,3 B Pyrazine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and energetics of 2-Methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. These calculations can reveal the distribution of electrons within the molecule, its reactivity, and thermodynamic stability.

The electronic properties of the 5H-pyrrolo[2,3-b]pyrazine core are significantly influenced by the electron-withdrawing nature of the tosyl group and the electron-donating character of the methyl group. DFT calculations can quantify these effects by determining parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can provide a detailed map of the electrostatic potential, highlighting regions of positive and negative charge, which are crucial for understanding intermolecular interactions. Mulliken and Natural Bond Orbital (NBO) population analyses can assign partial charges to each atom, offering a more quantitative picture of the electron distribution.

Table 1: Calculated Electronic and Energetic Properties of this compound (Illustrative Data)

Property Calculated Value Method/Basis Set
HOMO Energy -6.5 eV B3LYP/6-31G(d,p)
LUMO Energy -1.2 eV B3LYP/6-31G(d,p)
HOMO-LUMO Gap 5.3 eV B3LYP/6-31G(d,p)
Dipole Moment 3.5 D B3LYP/6-31G(d,p)
Heat of Formation 150.2 kJ/mol AM1

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations. Actual values would require specific computational studies on the molecule.

Computational Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting various spectroscopic parameters, which can aid in the identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts of ¹H and ¹³C atoms. These theoretical predictions are invaluable for assigning the signals in experimental NMR spectra, especially for complex molecules where overlapping peaks can make interpretation challenging. The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These computed frequencies correspond to the vibrational modes of the molecule and can be used to predict the appearance of an IR spectrum. Theoretical IR spectra are often scaled by an empirical factor to better match experimental data.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. By calculating the energies of electronic transitions, it is possible to predict the wavelengths of maximum absorption (λmax) in the UV-visible range. This information is crucial for understanding the photophysical properties of the compound.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data)

Parameter Predicted Value Method
¹H NMR Chemical Shift (H at C2-methyl) 2.4 ppm GIAO-B3LYP/6-31G(d,p)
¹³C NMR Chemical Shift (C2) 145 ppm GIAO-B3LYP/6-31G(d,p)
Major IR Frequency (S=O stretch) 1350 cm⁻¹ B3LYP/6-31G(d,p)

Note: The data in this table is illustrative. Precise predictions require dedicated computational studies.

Mechanistic Studies of Reaction Pathways and Transition States

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its reactivity in various chemical transformations.

By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.

For instance, theoretical studies could investigate the N-tosylation of 2-methyl-5H-pyrrolo[2,3-b]pyrazine, detailing the stepwise mechanism and the energetics of each step. Similarly, the reactivity of the pyrrolopyrazine ring towards electrophilic or nucleophilic attack can be explored, predicting the most likely sites of reaction and the corresponding energy barriers.

These mechanistic insights are invaluable for optimizing reaction conditions and for designing new synthetic routes to this and related compounds.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound can be investigated through conformational analysis and molecular dynamics (MD) simulations.

Conformational Analysis: The molecule possesses some degree of flexibility, particularly around the bond connecting the pyrrolopyrazine core to the tosyl group. A systematic search of the conformational space can identify the most stable conformers (i.e., those with the lowest energy). This is crucial as the conformation of a molecule can significantly influence its properties and biological activity.

Molecular Dynamics Simulations: MD simulations provide a dynamic picture of the molecule over time, taking into account temperature and solvent effects. These simulations can reveal how the molecule behaves in a more realistic environment, such as in solution. By analyzing the trajectory of the simulation, one can study the flexibility of the molecule, its interactions with solvent molecules, and any conformational changes that occur.

For this compound, MD simulations could be used to understand its solubility and how it might interact with biological macromolecules, such as enzymes or receptors.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-methyl-5H-pyrrolo[2,3-b]pyrazine

Advanced Applications in Organic Synthesis and Materials Science

2-Methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine as a Versatile Synthetic Building Block for Complex Molecules

In the field of organic synthesis, this compound is valued as a versatile synthetic building block. The tosyl (tosylmethylisocyanide, TosMIC) group plays a crucial role; it is a well-established protecting group for the nitrogen atom in the pyrrole (B145914) ring, which allows for selective reactions at other positions of the molecule. This strategic protection is essential for multi-step syntheses, preventing unwanted side reactions and enabling chemists to build complex molecular frameworks with high precision. researchgate.net

The utility of the pyrrolo[2,3-b]pyrazine core as a scaffold is well-documented. For instance, the related compound, 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, is recognized as a versatile intermediate. The presence of a bromine atom allows for various palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. Similarly, the methyl group in this compound can be functionalized, or it can influence the electronic properties of the ring system, guiding the course of subsequent chemical transformations. The ability to undergo a variety of chemical reactions, including substitution and coupling, establishes this class of compounds as important tools in the synthesis of elaborate molecules for pharmaceutical and materials science applications.

Utility in Constructing Diverse Heterocyclic Architectures

The pyrrolo[2,3-b]pyrazine scaffold is fundamental to the construction of a wide array of diverse and complex heterocyclic architectures. This core structure is a key component in the design of donor-acceptor-donor (D-A-D) molecules, where the pyrrolo[2,3-b]pyrazine unit acts as the electron-accepting core. nih.govrsc.orgresearchgate.net Synthetic chemists can utilize this compound as a starting point. After removing the tosyl protecting group, various electron-donating amines can be attached to the core through reactions like the Buchwald-Hartwig C-N coupling, leading to the creation of novel D-A-D systems with tailored properties. nih.gov

This synthetic flexibility allows for the systematic modification of the molecular structure, which is a critical aspect of drug discovery and materials science. For example, research into M4 muscarinic acetylcholine (B1216132) receptor (mAChR) modulators for neurocognitive disorders has involved the synthesis of various heterocyclic compounds, demonstrating the importance of these scaffolds in medicinal chemistry. nih.gov The ability to introduce different substituents onto the pyrazole (B372694) and piperazine (B1678402) rings of related compounds highlights the modular nature of these synthetic routes, enabling the exploration of vast chemical spaces to identify molecules with desired biological or physical properties. researchgate.net

Development of Organic Optoelectronic Materials Based on Pyrrolo[2,3-b]pyrazine Scaffolds

The pyrrolo[2,3-b]pyrazine core is a highly promising scaffold for the development of advanced organic optoelectronic materials. mdpi.com Its inherent electron-accepting nature makes it an excellent building block for materials used in devices such as Organic Light-Emitting Diodes (OLEDs). nih.govrsc.org By coupling this acceptor core with various electron-donating units, researchers have created a family of materials that exhibit a wide range of emission colors, from blue to red. nih.govrsc.orgrsc.org

These materials often display valuable properties such as high thermal stability and intramolecular charge transfer (ICT), which are crucial for device performance and longevity. nih.gov Some derivatives also exhibit aggregation-induced emission (AIE), a phenomenon where the molecules are more emissive in the aggregated or solid state, which is highly desirable for applications in solid-state lighting and displays. nih.govrsc.org The ability to fine-tune the band gap and energy levels by altering the chemical structure allows for the rational design of materials with specific optoelectronic characteristics. nih.gov For instance, certain pyrido[2,3-b]pyrazine-based molecules have been developed as thermally activated delayed fluorescence (TADF) materials, leading to high-performance OLEDs with high external quantum efficiencies (EQEs). rsc.org

Table 1: Optoelectronic Properties of Donor-Acceptor-Donor Materials Based on a Pyrido[2,3-b]pyrazine (B189457) Core This table presents data for the broader class of pyrido[2,3-b]pyrazine materials to illustrate the potential of the scaffold.

Donor Group Attached to Core Absorption (λabs, nm) in Toluene Emission (λem, nm) in Toluene Band Gap (eV) Application Highlight Source
Diphenylamine 462 536 2.36 Blue-Green Emitter nih.gov
Carbazole 412 486 - Blue Emitter nih.gov
Phenoxazine 485 557 1.67 Orange-Red Emitter nih.gov
Acridan - 560 (Yellow) - TADF for OLEDs (20.0% EQE) rsc.org
Phenoxazine (modified) - 580 (Orange) - TADF for OLEDs (15.4% EQE) rsc.org

Precursor for Advanced Chemical Probes and Ligands

The this compound molecule is a valuable precursor for the synthesis of sophisticated chemical probes and ligands for biological targets. The pyrrolo[2,3-b]pyrazine scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. This makes it an attractive starting point for drug discovery programs.

Derivatives of this core structure have shown potential as inhibitors for targets like the fibroblast growth factor receptor, which is implicated in cancer. The specific substitution pattern of the starting material provides a framework that medicinal chemists can systematically modify to enhance biological activity, selectivity, and pharmacokinetic properties. Furthermore, related heterocyclic structures have been successfully developed as positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine receptor, a key target for treating neurocognitive disorders. nih.gov These PAMs demonstrate how the core scaffold can be elaborated into highly specific ligands that can fine-tune the activity of a biological receptor. nih.gov The synthesis of such advanced molecules relies on the availability of versatile building blocks like this compound, which enable the construction of complex and biologically active compounds.

Future Research Directions and Scientific Perspectives

Innovation in Sustainable and Atom-Economical Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research on the synthesis of 2-Methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine will likely focus on sustainable and atom-economical methodologies.

Current Synthetic Approaches: Traditional syntheses of pyrrolo[2,3-b]pyrazines often involve multi-step sequences, which can generate significant waste. rsc.orgrsc.org One-pot and tandem reactions are being explored to improve efficiency. For instance, a one-pot synthesis of 2-bromo-6-aryl[5H]pyrrolo[2,3-b]pyrazines has been reported, showcasing a move towards more streamlined processes. dntb.gov.ua

Future Directions:

Catalyst-free Tandem Reactions: Exploring catalyst-free tandem hydroamination-aromatic substitution sequences could provide a greener route to related dihydropyrrolo[2,3-c]pyrazines and could be adapted for the synthesis of this compound. researchgate.net

Biocatalysis: The use of transaminases for the synthesis of pyrazine (B50134) and pyrrole (B145914) precursors from α-diketones presents a chemo-enzymatic approach that could be integrated into the synthesis of the target compound, offering high selectivity and mild reaction conditions. nih.gov

Atom-Economical Reactions: Methodologies that maximize the incorporation of all reactant atoms into the final product, such as those developed for other multi-substituted pyrroles from aziridines, could be adapted for the pyrrolo[2,3-b]pyrazine core. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Pyrrolopyrazines
MethodologyKey FeaturesPotential Advantages for this compound Synthesis
Traditional Multi-step SynthesisSequential reactions with isolation of intermediates.Well-established, but often less efficient and generates more waste.
One-Pot/Tandem ReactionsMultiple transformations in a single reaction vessel. dntb.gov.uaIncreased efficiency, reduced waste, and operational simplicity. dntb.gov.ua
BiocatalysisUse of enzymes to catalyze specific reactions. nih.govHigh selectivity, mild conditions, and environmentally friendly.
Atom-Economical ApproachesMaximizes the incorporation of reactant atoms into the product. mdpi.comMinimizes waste and improves resource efficiency.

Discovery of Novel Reactivity Patterns and Synthetic Transformations

Understanding the reactivity of this compound is crucial for its application in the synthesis of more complex molecules. The electronic properties of the pyrrolo[2,3-b]pyrazine core, influenced by the methyl and tosyl groups, will dictate its reactivity.

Known Reactivity: The pyrrolo[2,3-b]pyrazine system can undergo various transformations, including electrophilic substitution and cross-coupling reactions. The bromine atom in 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine serves as a handle for further functionalization through reactions like Suzuki-Miyaura cross-coupling. tandfonline.com

Future Research Focus:

C-H Activation: Direct C-H functionalization of the pyrrolo[2,3-b]pyrazine core would be a highly atom-economical way to introduce new substituents without the need for pre-functionalized starting materials.

Domino Reactions: Designing domino reactions that start with this compound could lead to the rapid assembly of complex molecular architectures.

Photoredox Catalysis: The use of visible-light photoredox catalysis could enable novel transformations that are not accessible through traditional thermal methods, potentially leading to new derivatives with unique properties.

Integration of Advanced Automation and Flow Chemistry in Synthesis

The adoption of automation and flow chemistry can significantly accelerate the synthesis and optimization of pyrrolo[2,3-b]pyrazine derivatives.

Current State: Flow chemistry has been successfully applied to the synthesis of various nitrogen heterocycles, including pyrazoles and indoles, offering advantages such as improved reaction control, enhanced safety, and ease of scalability. mdpi.comuc.ptrsc.org

Future Implementation:

Automated Synthesis Platforms: The development of automated platforms for the synthesis of a library of this compound analogues would enable high-throughput screening for biological activity or material properties.

Multi-step Flow Synthesis: Designing a continuous-flow process for the multi-step synthesis of this compound would allow for its on-demand production with high purity and reproducibility. This approach has been demonstrated for other complex heterocycles. uc.pt

In-line Analysis and Optimization: Integrating in-line analytical techniques (e.g., NMR, IR, MS) into a flow synthesis setup would enable real-time reaction monitoring and automated optimization of reaction conditions.

Deepening Mechanistic Understanding through Experimental and Computational Synergies

A thorough understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is essential for rational process optimization and the discovery of new transformations.

Current Understanding: Mechanistic studies on the formation of pyrrolo[2,3-b]pyrazines have been conducted, for instance, in the thermal cyclization of pyrazinylhydrazones. rsc.org Computational studies using Density Functional Theory (DFT) have also been employed to model the synthesis of pyrrole-pyrazines. hilarispublisher.com

Future Synergies:

In-situ Spectroscopic Studies: The use of in-situ spectroscopic techniques, such as ReactIR and in-situ NMR, can provide valuable real-time data on reaction intermediates and kinetics.

Advanced Computational Modeling: Combining experimental data with high-level computational modeling can provide a detailed picture of transition states and reaction pathways, guiding the design of more efficient synthetic routes. rsc.org

Isotope Labeling Studies: Isotope labeling experiments can be powerful tools to elucidate reaction mechanisms, as demonstrated in the study of the Maillard reaction to form pyrazines. collectionscanada.gc.ca

Rational Design of New Functional Materials Based on Pyrrolo[2,3-b]pyrazine Derivatives

The unique electronic and structural features of the pyrrolo[2,3-b]pyrazine scaffold make it an attractive building block for the design of novel functional materials.

Current Applications: Pyrrolo[2,3-b]pyrazine derivatives have been primarily investigated for their biological activity, particularly as kinase inhibitors. researchgate.netmdpi.comnih.gov There is also emerging interest in their potential as organic functional materials.

Future Design Strategies:

Organic Electronics: The planar, electron-deficient nature of the pyrrolo[2,3-b]pyrazine core suggests its potential use in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Sensors: By functionalizing the this compound core with specific recognition motifs, it may be possible to develop novel chemosensors for the detection of ions or small molecules.

Supramolecular Materials: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, enabling the formation of self-assembled supramolecular structures with interesting properties.

Table 2: Potential Applications of Functionalized Pyrrolo[2,3-b]pyrazines
Application AreaKey Properties of Pyrrolo[2,3-b]pyrazine CorePotential Role of 2-Methyl-5-tosyl Substitution
Medicinal Chemistry (Kinase Inhibitors)Planar structure for binding to ATP pockets. Methyl group can provide steric bulk and influence binding selectivity. Tosyl group can modulate solubility and electronic properties. cymitquimica.com
Organic ElectronicsElectron-deficient aromatic system.Substituents can tune the HOMO/LUMO energy levels and influence charge transport properties.
ChemosensorsAbility to be functionalized with recognition units.The methyl and tosyl groups can be modified or replaced to introduce specific binding sites.
Supramolecular ChemistryHydrogen bonding capabilities. The substituents can direct the self-assembly process through steric and electronic interactions.

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